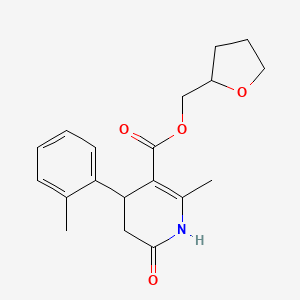

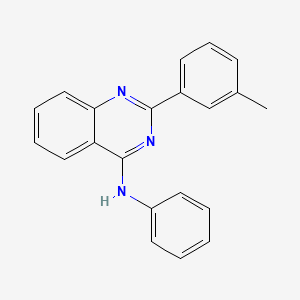

![molecular formula C17H18N2OS B5521779 5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5521779.png)

5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including derivatives like 5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one, has been reported through various methods. One notable approach is a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur, and formamide, offering a green, step-economic pathway with easy purification steps (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones is pivotal in understanding their reactivity and biological activities. Although specific structural analyses of 5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one are scarce, general studies on thienopyrimidines suggest that the presence of substituents at specific positions significantly influences their physical and chemical properties, aiding in the design of compounds with desired biological activities.

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including condensation with aromatic aldehydes and furfural in the presence of NaOH, leading to the synthesis of diverse derivatives with potential for biological activity (Elmuradov et al., 2011). These reactions open avenues for the modification and optimization of thienopyrimidine-based compounds for specific applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of phenyl derivatives containing the 5,6-dimethylthieno[2,3-d]pyrimidin-4(1H)-one heterocyclic system has shown promise in the field of nonsteroidal anti-inflammatory drugs. Notably, two derivatives from these series exhibited significant analgesic and anti-inflammatory activities, which underscores the potential of these compounds in medical applications (Santagati et al., 2002).

Optical and Electronic Properties

Research into thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has highlighted their importance in nonlinear optics (NLO) fields due to their promising applications in medicine and optoelectronics. The study of these compounds through density functional theory (DFT) and time-dependent DFT (TDDFT) has revealed their significant NLO character, suggesting their utility in high-tech applications (Hussain et al., 2020).

Analgesic and Anti-inflammatory Activities

A variety of novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for their analgesic, anti-inflammatory, and ulcerogenic index activities. One compound, in particular, demonstrated potent analgesic activity and a more potent anti-inflammatory activity compared to diclofenac sodium, a commonly used reference standard, while showing only mild ulcerogenic potential (Alagarsamy et al., 2007).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents has been reported, with some derivatives displaying significant cytotoxic and inhibitory activities. This illustrates the potential therapeutic applications of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial and Anti-Inflammatory Agents

Synthesis and biological evaluation of new thienopyrimidine derivatives as antimicrobial and anti‐inflammatory agents have shown remarkable activity against fungi, bacteria, and inflammation. This further supports the role of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as bioactive compounds in developing new therapeutic agents (Tolba et al., 2018).

Eigenschaften

IUPAC Name |

5,6-dimethyl-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12-13(2)21-16-15(12)17(20)19(11-18-16)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYOJBDQWCLLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[3-(difluoromethoxy)benzyl]piperidine](/img/structure/B5521702.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B5521708.png)

![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5521747.png)

![4-bromo-2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5521752.png)

![6-(pyrrolidin-1-ylmethyl)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,4-oxazepan-6-ol](/img/structure/B5521790.png)

![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)

![1-(2-fluorobenzyl)-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5521804.png)

![N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5521808.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)